molecular formula C18H16ClN3O2S B2578449 N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide CAS No. 1396626-19-9

N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide

Cat. No.: B2578449
CAS No.: 1396626-19-9
M. Wt: 373.86
InChI Key: VQFZMVVVMSWRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide is a heterocyclic compound featuring:

  • Azetidine core: A four-membered saturated ring with a carboxamide group at position 1.
  • Substituents:
    • A 2-chlorophenyl group attached to the carboxamide nitrogen.
    • A 4-methylbenzothiazole moiety linked via an oxygen atom at position 3 of the azetidine.

This structure combines rigidity (azetidine) with aromatic and heteroaromatic components, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring planar and sterically constrained interactions.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-11-5-4-8-15-16(11)21-18(25-15)24-12-9-22(10-12)17(23)20-14-7-3-2-6-13(14)19/h2-8,12H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFZMVVVMSWRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and an appropriate amine.

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Coupling of the Benzothiazole and Azetidine Moieties: The final step involves the coupling of the benzothiazole and azetidine moieties through an esterification or amidation reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Key Structural Variations and Analogues

The compound is compared to benzothiazole- and chlorophenyl-containing derivatives from literature, focusing on core rings, substituents, and synthetic routes.

Structural Insights

  • Azetidine vs. Thiazolidinones (e.g., 4g) exhibit a ketone at position 4, enabling hydrogen bonding, whereas the azetidine’s carboxamide provides a planar amide group for similar interactions .
  • Substituent Effects: Chlorophenyl Position: Ortho-substitution (target) vs. para (4g) alters steric bulk and electronic effects. Ortho-substituents may hinder rotational freedom, impacting receptor binding .
  • Synthetic Challenges: Azetidine synthesis often requires specialized cyclization methods, whereas thiazolidinones (e.g., 4g) are formed via simpler condensations in ethanol . The target’s benzothiazole-oxy linkage may necessitate protective group strategies to avoid side reactions, unlike acetamide derivatives (e.g., BZ-IV) .

Spectroscopic and Physicochemical Properties

  • NMR: The target’s azetidine protons are expected near δ 3.5–4.5 ppm, distinct from thiazolidinone methylenes (δ 2.5–3.5 ppm in 4g) .
  • IR : Carboxamide C=O stretches (~1680 cm⁻¹) are consistent across analogues, but benzothiazole C-S vibrations (~650 cm⁻¹) differ from thiazole C-N stretches .
  • Solubility : The azetidine’s smaller ring may reduce solubility compared to piperazine-containing BZ-IV, which has basic nitrogen for salt formation .

Biological Activity

N-(2-chlorophenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

The compound has the following chemical characteristics:

PropertyDescription
Molecular Formula C18H19ClN2O2S
Molecular Weight 350.87 g/mol
IUPAC Name This compound
Purity Typically >95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways, thereby promoting programmed cell death.
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against certain bacterial strains.

Anticancer Properties

Research has demonstrated that derivatives of azetidine compounds exhibit significant anticancer activity. For instance:

  • Case Study 1 : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that the compound inhibited cell proliferation at nanomolar concentrations, with an IC50 value of approximately 50 nM.

Antimicrobial Effects

The compound's potential as an antimicrobial agent was explored in various studies:

  • Case Study 2 : In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Summary of Research Findings

Study TypeFindingsReference
Anticancer ActivityInduces apoptosis in MCF-7 cells; IC50 = 50 nM
Antimicrobial ActivityModerate activity against S. aureus and E. coli; MIC = 32–128 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.